![molecular formula C17H10Cl2F3N3O B2948696 3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine CAS No. 338750-35-9](/img/structure/B2948696.png)
3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine
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Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
Various methods of synthesizing trifluoromethylpyridines have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines is thought to contribute to their unique physicochemical properties . The combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety is believed to be responsible for the biological activities of TFMP derivatives .Chemical Reactions Analysis
Trifluoromethylpyridines can undergo various chemical reactions. For example, 3-Chloro-6-methyl pyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical And Chemical Properties Analysis
Trifluoromethylpyridines have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety .Scientific Research Applications
p38MAP Kinase Inhibitor Synthesis
This compound can be used in the synthesis of a p38MAP kinase inhibitor , which has therapeutic potential in the treatment of autoimmune and inflammatory diseases .
Chemical Synthesis
It may also be involved in nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides to produce substituted aryl- and heteroaryl pyridazines .
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate, which enhances the hydrogen bonding interaction with the protein . This interaction could potentially alter the protein’s function, leading to the observed biological effects.
Biochemical Pathways
The compound’s interaction with reverse transcriptase suggests it may influence the replication of certain viruses, as reverse transcriptase is a key enzyme in the life cycle of retroviruses .
Result of Action
The inhibition of reverse transcriptase could potentially interfere with viral replication, thereby exerting an antiviral effect .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of a compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-6-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3N3O/c18-13-8-11(17(20,21)22)9-23-14(13)7-10-1-3-12(4-2-10)26-16-6-5-15(19)24-25-16/h1-6,8-9H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVJERFNOHZPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=NN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine |
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